molecular formula C8H14N2O B157189 Milameline CAS No. 139886-32-1

Milameline

Katalognummer B157189
CAS-Nummer: 139886-32-1
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: YMMXHEYLRHNXAB-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Milameline (CI-979, PD-129,409, RU-35,926) is a non-selective muscarinic acetylcholine receptor partial agonist with cognition-acting properties . It was being investigated for the treatment of Alzheimer’s disease, but produced poor results in clinical trials and was subsequently discontinued .


Molecular Structure Analysis

The molecular formula of Milameline is C8H14N2O . The average molecular weight is 154.210 Da . The monoisotopic mass is 154.110611 Da .


Physical And Chemical Properties Analysis

The boiling point of Milameline is predicted to be 221.1±50.0 °C and its density is predicted to be 1.00±0.1 g/cm3 . The pKa is predicted to be 8.22±0.40 .

Wissenschaftliche Forschungsanwendungen

Cerebral Blood Flow and Cognitive Enhancement in Alzheimer's Disease

Milameline has been studied for its effects on cerebral blood flow and cognitive enhancement, particularly in Alzheimer's disease (AD). One study found that milameline, a partial muscarinic agonist, demonstrated significant effects on regional cerebral blood flow (rCBF) in patients with mild AD. This effect was most apparent in frontal regions, basal ganglia, and thalamus, and was augmented by cognitive tasks, suggesting potential for cognitive enhancement in AD patients (Trollor et al., 2006).

Muscarinic Receptor Agonist Properties

Milameline has been characterized for its action on muscarinic receptors, displaying nanomolar affinity in binding studies. It showed notable effects on central and peripheral cholinergic activity in animal models, impacting behaviors and physiological responses relevant to cognitive functions. These findings align with the potential utility of milameline in conditions like AD (Schwarz et al., 1999).

MRI as a Biomarker in Therapeutic Trials

Milameline's potential was also evaluated in the context of MRI measurements as a surrogate endpoint in a therapeutic trial for AD. While the trial was not completed due to projected lack of efficacy, the study highlighted the feasibility of using MRI measures in trials involving milameline and similar therapeutic agents (Jack et al., 2003).

Combination Therapies for Alzheimer's Disease

Research has also explored the combination of milameline with other drugs, like tacrine, in treating AD. The combination was found to improve behavioral efficacy in a scopolamine-reversal task in rhesus monkeys without potentiating adverse side effects, suggesting a synergistic potential in AD therapy (Callahan, 1999).

Functional Comparison at Muscarinic Receptor Subtypes

In a functional comparison study, milameline was evaluated alongside other muscarinic partial agonists. It displayed similar efficacy levels across different muscarinic receptors, suggesting its utility in a range of neuropharmacological applications (Wood et al., 1999).

Safety And Hazards

Milameline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s important to handle it with care and follow safety guidelines.

Eigenschaften

IUPAC Name

(E)-N-methoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-5-3-4-8(7-10)6-9-11-2/h4,6H,3,5,7H2,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMXHEYLRHNXAB-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C=NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC=C(C1)/C=N/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028867
Record name (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Milameline

CAS RN

139886-32-1
Record name Milameline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139886-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milameline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139886321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MILAMELINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9X77R42FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milameline
Reactant of Route 2
Reactant of Route 2
Milameline
Reactant of Route 3
Reactant of Route 3
Milameline
Reactant of Route 4
Reactant of Route 4
Milameline
Reactant of Route 5
Reactant of Route 5
Milameline
Reactant of Route 6
Reactant of Route 6
Milameline

Citations

For This Compound
631
Citations
RD Schwarz, MJ Callahan, LL Coughenour… - … of Pharmacology and …, 1999 - ASPET
… In muscarinic binding studies, milameline displayed nanomolar … On binding, milameline stimulated phosphatidylinositol … In rats, milameline decreased spontaneous and scopolamine…
Number of citations: 56 jpet.aspetjournals.org
CR Jack, M Slomkowski, S Gracon, TM Hoover… - Neurology, 2003 - AAN Enterprises
… We report the MRI results of a therapeutic trial of milameline, a centrally active muscarinic agonist. The therapeutic objective was augmentation of the diminished cholinergic function …
Number of citations: 354 n.neurology.org
A Heidrich, M Rösler - CNS Drug Reviews, 1999 - Citeseer
… At the lowest dose level milameline was nearly as effective as tacrine and at this dose level milameline had no adverse cholinergic effects. In summary, milameline reduced the effects of …
Number of citations: 10 citeseerx.ist.psu.edu
MJ Callahan - Psychopharmacology, 1999 - Springer
… In the present study, the combined effects of tacrine and milameline were tested on a scopolamine-… In the present study, combined treatment with tacrine and milameline was found to …
Number of citations: 24 link.springer.com
XM Zheng - Journal of nuclear medicine technology, 2002 - Soc Nuclear Med
The purpose of this study was to evaluate the effectiveness of activation versus baseline SPECT in detecting the regional cerebral blood flow (rCBF) changes in Alzheimer’s disease (AD…
Number of citations: 5 tech.snmjournals.org
T Hoover, E Breslin - Neurobiology of Aging, 1996 - infona.pl
Milameline (CI-979/RU 35926) is a novel, orally active, muscarinic agonist being jointly developed by Parke-Davis and Roussel-UCLAF for the treatment of Alzheimer's disease (AD). …
Number of citations: 3 www.infona.pl
JN Trollor, PS Sachdev, W Haindl… - Psychiatry and …, 2006 - Wiley Online Library
… due to milameline treatment was observed in the left globus pallidus. Response to milameline … Milameline-related increases in rCBF values were exaggerated by the verbal recognition …
Number of citations: 7 onlinelibrary.wiley.com
P Hartvig, A Nordberg, R Torstenson… - Dementia and geriatric …, 2002 - karger.com
… milameline (CI-979) were studied in the rhesus monkey by means of positron emission tomography. Binding to milameline … infusion of increasing doses of milameline from 0.5 to 10 µg/…
Number of citations: 5 karger.com
D Shah, I Blockx, PJ Guns, PP De Deyn, D Van Dam… - Neuroimage, 2015 - Elsevier
… Scopolamine-induced FC deficits could be recovered completely by milameline for FC … recovered by milameline. This is consistent with the behavioral outcome, where milameline only …
Number of citations: 38 www.sciencedirect.com
M Farlow - Neurobiology of Aging, 1996 - infona.pl
… combination of tacrine and milameline reversed scopolamine induced … milameline, a double blind placebo controlled trial has been developed that will add either placebo, milameline 2 …
Number of citations: 3 www.infona.pl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.